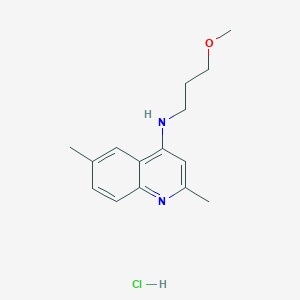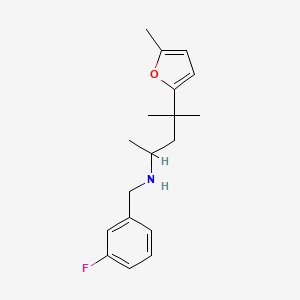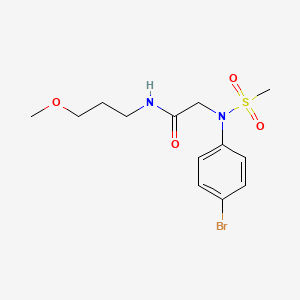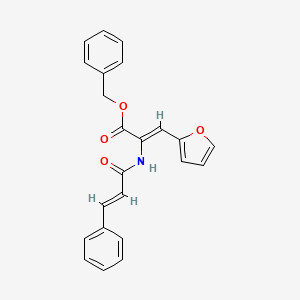![molecular formula C19H26N2O B5223653 N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
作用机制
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide exerts its therapeutic effects by selectively inhibiting the activity of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide can induce apoptosis and cell cycle arrest in cancer cells, suppress the activation and proliferation of T cells in autoimmune disorders, and prevent the rejection of transplanted organs by suppressing the activation of immune cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis and cell cycle arrest in cancer cells, suppression of T cell activation and proliferation in autoimmune disorders, and prevention of organ rejection in transplant recipients. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its selectivity for PKC. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide selectively inhibits the activity of PKC, without affecting other kinases or cellular processes. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[1-(1-adamantyl)ethyl]-4-aminobenzamide in lab experiments is its potential toxicity. N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-4-aminobenzamide. One of the future directions is to further investigate its therapeutic potential in various diseases, including cancer, autoimmune disorders, and transplant rejection. Another future direction is to develop more selective and less toxic inhibitors of PKC, which may have better therapeutic outcomes. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide and its effects on various cellular processes.
合成方法
The synthesis of N-[1-(1-adamantyl)ethyl]-4-aminobenzamide involves several steps, including the reaction of 4-aminobenzamide with 1-adamantylbromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 1-bromoethyladamantane.
科学研究应用
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection. In cancer, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In transplant rejection, N-[1-(1-adamantyl)ethyl]-4-aminobenzamide has been shown to prevent the rejection of transplanted organs by suppressing the activation of immune cells.
属性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSYHOSYSDENOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5223581.png)

![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)



![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)